![molecular formula C21H19N3O2S B2883193 N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 726160-21-0](/img/structure/B2883193.png)
N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine, commonly known as DMTCP, is a chemical compound that has been studied for its potential use in scientific research. DMTCP is a derivative of thieno[2,3-d]pyrimidine and has been shown to have a unique mechanism of action, leading to its potential use in various fields of research.
Applications De Recherche Scientifique
Kinase Inhibition
A study by Guillon et al. (2013) described the crystal structure of a closely related compound designed as a new inhibitor of CLK1 and DYRK1A kinases. The structural insights could help understand the biological mechanism of action of such inhibitors (Guillon et al., 2013).
Antioxidant Activity
Kotaiah et al. (2012) synthesized a new series of thieno[2,3-d]pyrimidine derivatives, demonstrating significant antioxidant activity in vitro. The presence of electron-donating and withdrawing groups on the thienopyrimidine ring was found to influence the activity (Kotaiah et al., 2012).
Antiproliferative Effects
Atapour-Mashhad et al. (2017) reported the synthesis and antiproliferative evaluation of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives. These compounds showed significant antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines. The study highlights the potential of these compounds as anticancer agents (Atapour-Mashhad et al., 2017).
Synthesis of Complex Organic Compounds
The synthesis of derivatives of pyrido[4,3-d]pyrimidin-4(3H)-one via an Iminophosphorane was explored by Liu et al. (2006). This research contributes to the methodologies available for creating complex organic molecules with potential biological activities (Liu et al., 2006).
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-13-4-6-14(7-5-13)18-11-27-21-19(18)20(22-12-23-21)24-15-8-16(25-2)10-17(9-15)26-3/h4-12H,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUUGVSEGNPVBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

-2-pyridinyl]oxy}-2-naphthyl)methanone](/img/structure/B2883111.png)
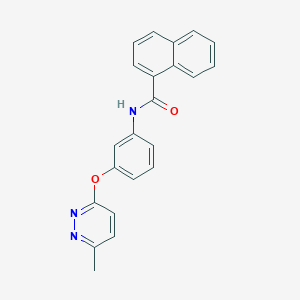
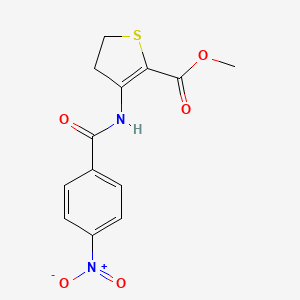
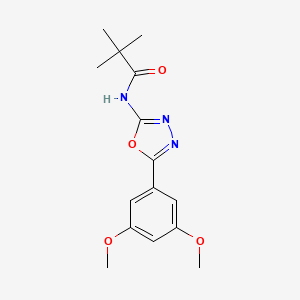
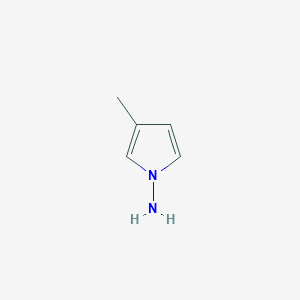
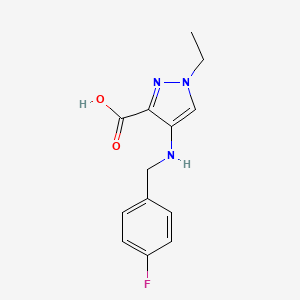
![N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide hydrochloride](/img/structure/B2883122.png)
![(4-phenyltetrahydro-2H-pyran-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2883123.png)
![2-phenyl-N-[2-(2H-1,2,3,4-tetrazol-2-yl)ethyl]ethene-1-sulfonamide](/img/structure/B2883124.png)
![(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2883126.png)
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2883127.png)
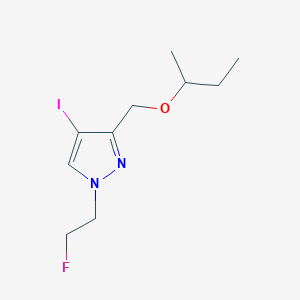
![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2883131.png)
![1-Spiro[2H-indole-3,4'-oxane]-1-ylprop-2-en-1-one](/img/structure/B2883133.png)